
N-(5-methyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide is a chemical compound that features a unique combination of a thiadiazole ring and a xanthene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide typically involves the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole. One common approach is to react 2-mercapto-5-methyl-1,3,4-thiadiazole with appropriate halogenated reagents to form ω-haloalkylthio derivatives, which can then be further reacted to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including optimization of reaction conditions and purification techniques, would apply to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiadiazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the xanthene or thiadiazole rings .
Scientific Research Applications
N-(5-methyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: It may serve as a lead compound for the development of therapeutic agents with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: The compound can be used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The xanthene moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity to the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives and xanthene-based compounds. Examples include:
- 2-mercapto-5-methyl-1,3,4-thiadiazole
- 9H-xanthene-9-carboxylic acid
- Various halogenated thiadiazole derivatives
Uniqueness
N-(5-methyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide is unique due to its combination of a thiadiazole ring and a xanthene moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c1-10-19-20-17(23-10)18-16(21)15-11-6-2-4-8-13(11)22-14-9-5-3-7-12(14)15/h2-9,15H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBMTFHIZRQANL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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